Bis(2-cyanoethyl)phosphine
Overview
Description
Bis(2-cyanoethyl)phosphine: is an organophosphorus compound with the molecular formula C₆H₉N₂P. It is a tertiary phosphine characterized by the presence of two cyanoethyl groups attached to the phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-cyanoethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with acrylonitrile in the presence of a base. The reaction typically proceeds as follows:
PCl3+3CH2=CHCN→P(CH2CH2CN)3+3HCl
Another method involves the reaction of bis(2-chloroethyl)phosphine with sodium cyanide under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Bis(2-cyanoethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-cyanoethyl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.
Biology: In biological research, this compound is used as a reducing agent for disulfide bonds in proteins. This property makes it valuable in the study of protein structure and function.
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of bis(2-cyanoethyl)phosphine involves its ability to donate electrons through the phosphorus atom. This property allows it to interact with various molecular targets, including metal ions and organic substrates. In biological systems, it can reduce disulfide bonds in proteins, thereby altering their structure and function.
Comparison with Similar Compounds
Tris(2-cyanoethyl)phosphine: Similar in structure but with three cyanoethyl groups.
Bis(2-cyanoethyl)phenylphosphine: Contains a phenyl group instead of a third cyanoethyl group.
Bis(2-cyanoethyl)methylphosphine: Contains a methyl group instead of a third cyanoethyl group.
Uniqueness: Bis(2-cyanoethyl)phosphine is unique due to its specific reactivity and ability to form stable complexes with metals. Its dual cyanoethyl groups provide distinct electronic and steric properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-cyanoethylphosphanyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2P/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNCJOAMYDWZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CPCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063267 | |
Record name | Propanenitrile, 3,3'-phosphinidenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-49-8 | |
Record name | Bis(2-cyanoethyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4023-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-cyanoethyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3,3'-phosphinidenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3,3'-phosphinidenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-cyanoethyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CYANOETHYL)PHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC6E72X38R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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